An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. As specific experimental data for this particular molecule is limited in public literature, this document leverages established principles of organic chemistry and extensive data on analogous structures to present a scientifically grounded analysis of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazole, a fused heterocyclic system consisting of a benzene ring and a 1,2,3-triazole ring, is recognized as a "privileged structure" in drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural rigidity of the benzotriazole core, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an excellent scaffold for designing molecules that can bind to biological targets with high affinity and specificity.
The subject of this guide, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, incorporates three key structural motifs that are highly valued in modern drug design:
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The Benzotriazole Core: Provides the fundamental framework for biological activity.
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A Cyclohexyl Group at the N1 Position: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
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A Fluoro Group at the C6 Position: The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
This document will delve into the specific chemical attributes of this molecule, propose a robust synthetic route, and explore its potential as a lead compound in various therapeutic areas.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is defined by the fusion of a 6-fluoro-substituted benzene ring with a 1,2,3-triazole ring, which is further substituted with a cyclohexyl group at the N1 position.
Caption: Chemical structure of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FN₃ | [3] |
| Molecular Weight | 219.26 g/mol | [3] |
| CAS Number | 1365271-85-7 | [3] |
| Appearance | Predicted: White to off-white solid | General observation for similar compounds |
| Purity | ≥98% | [3] |
Proposed Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
A plausible and efficient synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can be envisioned starting from commercially available 4-fluoro-1,2-phenylenediamine. The proposed synthetic workflow involves three key steps: diazotization to form the benzotriazole ring, followed by N-alkylation with a cyclohexyl halide.
Caption: Proposed synthetic workflow for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluoro-1H-benzotriazole
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (5-10 volumes). Cool the solution to 0-5 °C in an ice-water bath.
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Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the stirred solution of the diamine over 30-60 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Pour the reaction mixture into ice-cold water. The product, 6-fluoro-1H-benzotriazole, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
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Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 6-fluoro-1H-benzotriazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF, 5-10 volumes). The potassium carbonate acts as a base to deprotonate the benzotriazole, forming the nucleophilic benzotriazolide anion.
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N-Alkylation: Add cyclohexyl bromide (1.2 eq) to the suspension and heat the mixture to 60-80 °C. The use of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.
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Reaction Monitoring: Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Predicted Spectroscopic Characterization
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be predicted:
| Technique | Predicted Data |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of δ 7.0-8.0 ppm. - A multiplet for the methine proton of the cyclohexyl group attached to the nitrogen (1H) around δ 4.5-5.0 ppm. - A series of multiplets for the remaining methylene protons of the cyclohexyl group (10H) in the range of δ 1.2-2.2 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm, with the carbon attached to fluorine showing a characteristic C-F coupling. - The methine carbon of the cyclohexyl group attached to nitrogen around δ 60-65 ppm. - Other cyclohexyl carbons in the aliphatic region of δ 25-35 ppm. |
| ¹⁹F NMR | - A singlet or a doublet (due to coupling with aromatic protons) in the typical range for an aryl fluoride. |
| Mass Spec (ESI+) | - Predicted [M+H]⁺ peak at m/z = 220.13. |
Potential Applications in Drug Development
The unique combination of a benzotriazole core, a lipophilic cyclohexyl group, and an electron-withdrawing fluorine atom suggests that 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole could be a promising candidate for several therapeutic applications.
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Antiviral Agents: Benzotriazole derivatives have shown significant potential as antiviral agents, particularly against RNA viruses.[4] The structural features of the target molecule could allow for effective binding to viral enzymes or proteins, inhibiting viral replication. The 1,2,3-triazole scaffold itself is a key component in many antiviral drugs.[5]
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Antifungal Agents: The benzotriazole nucleus is a component of several antifungal compounds. It can act as a bioisosteric replacement for the 1,2,4-triazole ring found in drugs like fluconazole, potentially offering a broader spectrum of activity or improved safety profile.
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Kinase Inhibitors: Many heterocyclic compounds, including those with triazole motifs, are potent kinase inhibitors. The cyclohexyl group could effectively occupy the hydrophobic regions of the ATP-binding pocket of various kinases, while the benzotriazole core can form crucial hydrogen bonds. Fluorine substitution can further enhance binding affinity and selectivity.
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Anti-inflammatory Agents: Some benzotriazole derivatives have demonstrated anti-inflammatory properties.[1] The mechanism may involve the inhibition of key enzymes in the inflammatory cascade.
The introduction of the cyclohexyl and fluoro substituents is a deliberate design choice to optimize the drug-like properties of the benzotriazole scaffold. The cyclohexyl group can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The fluorine atom can block sites of metabolism, leading to a longer half-life, and can also modulate the electronic properties of the aromatic ring to fine-tune binding interactions.
Conclusion
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole represents a well-designed molecule that embodies several key principles of modern medicinal chemistry. While specific biological data for this compound is not yet widely available, its structural components strongly suggest its potential as a versatile scaffold for the development of novel therapeutics. The proposed synthetic route is efficient and scalable, allowing for the synthesis of this and related analogs for further investigation. Future studies are warranted to explore the full pharmacological potential of this promising compound.
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